2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a cyclopentyl group attached to the pyrimidine ring, which contributes to its unique chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of cyclopentanone with urea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
Scientific Research Applications
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Uniqueness
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and development .
Properties
CAS No. |
1368444-27-2 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-8-5-7(10(14)15)11-9(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChI Key |
ABNJQFRZEQANQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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